molecular formula C15H11ClN4 B2612544 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone CAS No. 339025-71-7

3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

Cat. No.: B2612544
CAS No.: 339025-71-7
M. Wt: 282.73
InChI Key: NMIGSHVBGMMIAN-DJKKODMXSA-N
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Description

3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a chemical compound with the molecular formula C15H11ClN4. It is known for its unique structure, which combines a chlorinated benzene ring with a quinazoline moiety through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the condensation reaction between 3-chlorobenzenecarbaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It finds applications in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the quinazoline moiety is known to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is unique due to its combined structural features of a chlorinated benzene ring and a quinazoline moiety linked through a hydrazone bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4/c16-12-5-3-4-11(8-12)9-19-20-15-13-6-1-2-7-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIGSHVBGMMIAN-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone
Reactant of Route 2
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3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

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